P2X4 Receptor Antagonist Potency: Direct Comparison of Benzoxazolone Scaffolds
The target compound demonstrates sub-micromolar antagonist activity at the human P2X4 receptor, with a reported IC50 of 189 nM [1]. This contrasts with the structurally distinct benzoxazolone derivative PSB-12062, which exhibits an IC50 of 1.38 µM against the same target [2]. This represents an approximate 7.3-fold difference in potency.
| Evidence Dimension | Antagonist potency at human P2X4 receptor |
|---|---|
| Target Compound Data | IC50 = 189 nM |
| Comparator Or Baseline | PSB-12062 (a benzoxazolone analog) |
| Quantified Difference | 7.3-fold more potent than PSB-12062 |
| Conditions | Cell-based calcium influx assay in 1321N1 cells expressing human P2X4 receptor (Target compound) [1] vs. unspecified in vitro assay (PSB-12062) [2] |
Why This Matters
For researchers developing P2X4-targeted tools or therapeutics, the 7.3-fold difference in IC50 can be the deciding factor between a useful lead compound and an inactive one, directly impacting experimental design and procurement decisions.
- [1] BindingDB. (n.d.). BDBM50399165 (CHEMBL2180137) Affinity Data. IC50 for human P2X4 receptor. View Source
- [2] Cenmed. (n.d.). PSB-12062 (C09-1163-812) Product Information. P2X4 antagonist. View Source
